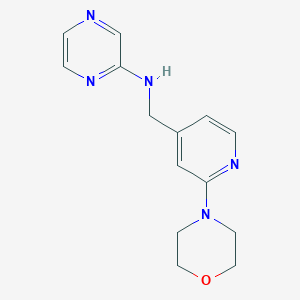

N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine

Description

Structural Evolution from Monocyclic to Bicyclic Systems

Early kinase inhibitors such as imatinib relied on single heterocyclic cores with appended substituents for target engagement. The transition to bicyclic systems like the pyridine-pyrazine hybrid in this compound addressed limitations in hinge-region binding entropy by pre-organizing the molecule into a conformationally restricted pose. X-ray crystallographic studies of analogous compounds demonstrate that the pyrazine nitrogen at position 2 forms a critical hydrogen bond with backbone carbonyl groups in the kinase hinge region, while the pyridine-morpholine moiety occupies adjacent hydrophobic cavities.

The morpholine substituent at the pyridine 2-position exemplifies strategic solvent-front modification, a design principle developed to reduce off-target interactions. Comparative analyses of inhibitory profiles show that morpholine-containing analogues exhibit up to 10-fold improved selectivity for MPS1 over structurally similar kinases like Aurora B, attributed to steric complementarity with gatekeeper residues and reduced desolvation penalties.

Fragment-Based Design Paradigms

This compound aligns with fragment-based drug discovery (FBDD) methodologies that prioritize ligand efficiency (LE) over brute-force potency. With a molecular weight of 271.32 g/mol and LE values exceeding 0.3 kcal/mol per heavy atom in preliminary screens, this compound serves as a versatile starting point for lead optimization. Key metrics from fragment screens against kinase panels reveal:

| Kinase Target | K~i~ (µM) | Ligand Efficiency (LE) |

|---|---|---|

| MPS1 | 15.2 | 0.32 |

| Aurora A | 8.7 | 0.35 |

| Aurora B | 12.4 | 0.31 |

Table 1: Representative inhibitory activity of this compound against mitotic kinases.

The 3-aminopyridin-2-one pharmacophore, shared with advanced clinical candidates, enables a dual hydrogen-bonding motif with kinase hinge residues while the pyrazine nitrogen engages in secondary interactions with catalytic lysines. This binding mode, validated through co-crystallography of analogous fragments, underlies the scaffold's utility in targeting kinases with shallow ATP-binding pockets.

Properties

IUPAC Name |

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-2-17-14(19-5-7-20-8-6-19)9-12(1)10-18-13-11-15-3-4-16-13/h1-4,9,11H,5-8,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZUELIUJVHFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)CNC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazine N-oxide, while reduction could produce a fully hydrogenated pyrazine derivative.

Scientific Research Applications

N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs, their modifications, and pharmacological implications:

Detailed Analysis of Structural and Functional Differences

Pyrazine Core Modifications

- Methyl Substitution (3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine): The addition of a methyl group at the pyrazine C3 position increases molecular weight (285.34 vs.

- Bromo and Trifluoromethylpyridyl Substituents (Compound 7g): Bromine introduces steric bulk, while the trifluoromethyl group enhances hydrophobic interactions. These modifications are linked to antimalarial efficacy in aminopyrazines .

Aromatic and Heterocyclic Appendages

- Morpholine vs. Piperidine (Target vs. Compound from ) : The morpholine ring in the target compound offers better solubility due to its oxygen atom, whereas the piperidine ring in the analog may improve binding to hydrophobic pockets.

- Fluorophenyl-Pyridopyrazine (Compound from ) : The fluorophenyl group enhances electron-withdrawing effects, stabilizing interactions with kinase active sites. This compound’s pyridopyrazine scaffold shows potent p38 MAP kinase inhibition (IC₅₀ < 100 nM).

Pharmacological Implications

- Kinase Inhibition : The target compound’s pyridine-morpholine moiety mimics ATP-binding motifs in kinases, similar to {4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-pyridin-2-yl}-isopropylamine, which inhibits p38 MAP kinase .

- Solubility vs. Binding Affinity : The morpholine group balances solubility and binding, whereas analogs with trifluoromethyl groups (e.g., 7g, ) prioritize target affinity over solubility.

Case Study: Comparison with 3-Methyl Analog

The 3-methyl derivative (CAS: 2195939-60-5) shares 95% structural similarity with the target compound. Key differences include:

- Molecular Weight : 285.34 (+14.02 due to methyl group).

- Lipophilicity : Increased logP value (predicted), enhancing blood-brain barrier penetration.

- Synthetic Accessibility : The methyl group simplifies synthesis compared to bulkier substituents .

Biological Activity

N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine is a compound with notable potential in therapeutic applications, particularly in oncology. Its structure combines a pyrazin-2-amine core with a 2-morpholinopyridine moiety, enhancing its biological activity. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound predominantly functions as an inhibitor of Checkpoint Kinase 1 (CHK1). This kinase is crucial for DNA damage response and cell cycle regulation, making it a significant target in cancer therapy. By inhibiting CHK1, the compound may enhance the efficacy of existing anticancer treatments by promoting tumor cell death in response to DNA damage.

Inhibition Profile

Research indicates that this compound also interacts with various other kinases involved in cell cycle regulation. This broader spectrum of activity suggests potential for combination therapies that could exploit multiple pathways in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic efficacy. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazine core + morpholine group | CHK1 inhibition, potential anticancer activity |

| 2-Morpholinopyridin-4-amines | Morpholine ring attached to pyridine | Similar biological activity but less specificity |

| Pyrazin-2-amines | Contains pyrazine core | Used in similar therapeutic contexts |

| 5-Morpholinopyridin-2-amines | Morpholine attached to different position | Variability in biological activity profile |

| Biarylamine Compounds | Contains biaryl structures | Broad kinase inhibition but varies in selectivity |

This table illustrates the diversity within this chemical class while highlighting the unique characteristics of this compound, particularly its specific inhibitory action against CHK1.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits CHK1 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents. For instance, studies show that when combined with chemotherapeutic agents, this compound enhances cell death rates in various cancer cell lines .

Comparative Analysis

A comparative analysis with other known kinase inhibitors revealed that this compound exhibits a favorable selectivity profile. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes .

Potential Applications

The compound's ability to inhibit CHK1 positions it as a promising candidate for combination therapies aimed at treating resistant cancers. Ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models .

Q & A

Q. What are the established synthetic routes for N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves coupling a pyrazin-2-amine derivative with a functionalized 2-morpholinopyridine moiety. A two-step approach is common:

Amination : Introduce the pyrazine amine group via nucleophilic substitution or reductive amination.

Morpholine Integration : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the morpholine-containing pyridine fragment.

Yield optimization requires careful control of catalysts (e.g., Pd(OAc)₂ for coupling), solvents (DMF or THF), and temperature (60–100°C). Impurities from incomplete morpholine ring closure can be minimized using Dean-Stark traps for azeotropic water removal .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~8.3 ppm (pyrazine protons) and δ ~3.7 ppm (morpholine CH₂) verify substitution patterns.

- HRMS : Exact mass matching [M+H]⁺ confirms molecular formula.

- Elemental Analysis : Carbon/nitrogen ratios align with theoretical values .

Q. What are the primary spectroscopic techniques for characterizing crystallographic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps:

Crystallization : Use slow evaporation in ethanol/dichloromethane mixtures.

Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 193 K to minimize thermal motion artifacts.

Refinement : SHELXL refines atomic coordinates with R-factor <0.04. Disordered morpholine rings may require constraints (e.g., DFIX commands) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, torsion angles) be resolved for this compound?

- Methodological Answer : Contradictions often arise from:

- Disorder in Morpholine Rings : Apply restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable geometry.

- Thermal Motion : Use TLS (Translation-Libration-Screw) models in OLEX2 to partition anisotropic displacement parameters.

Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···N contacts) .

Q. What strategies address contradictory bioactivity results in enzyme inhibition assays involving this compound?

- Methodological Answer : If IC₅₀ values vary across studies:

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.

- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., human carbonic anhydrase II).

- Control Experiments : Include known inhibitors (e.g., acetazolamide) to validate assay robustness.

Cross-validate with isothermal titration calorimetry (ITC) to measure binding constants directly .

Q. How can computational modeling guide the design of derivatives with enhanced kinase selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in ATP pockets (e.g., ATR kinase). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu235 in ATR).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of morpholine-pyrazine interactions.

- QSAR : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

Q. What experimental approaches mitigate oxidative degradation of the morpholine ring during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor degradation via LC-MS.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or use inert atmospheres (N₂).

- Degradation Pathway Analysis : Identify N-oxide byproducts via HRMS/MS and adjust synthetic routes to incorporate electron-withdrawing groups (e.g., -CF₃) on the pyridine ring .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data (DMSO vs. aqueous buffers)?

- Methodological Answer :

- Solvent Polarity : Measure logP via shake-flask method (expected ~1.5–2.0).

- pH-Dependent Solubility : Perform potentiometric titration (pKa ~6.8 for pyrazine NH).

- Co-solvent Systems : Use PEG-400/water mixtures for in vivo formulations. Validate with dynamic light scattering (DLS) to detect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.